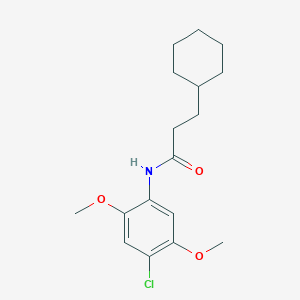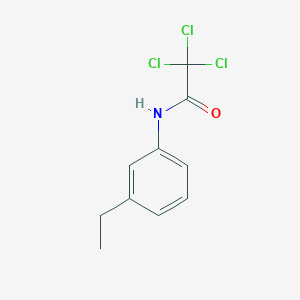![molecular formula C12H12N4O3S B5881573 N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)
N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide, commonly known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA is a sulfonamide derivative and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of BSA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and proliferation. BSA has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. BSA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BSA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of enzymes involved in cell division and proliferation. BSA has also been found to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BSA is its potent antitumor activity. BSA has been found to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of BSA is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BSA. One area of research is the development of new analogs of BSA with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of BSA and its potential targets in cancer cells. Additionally, the potential use of BSA as a scaffold for the development of new antibiotics and other drugs is an area of research that warrants further investigation.
Conclusion:
In conclusion, BSA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA has been found to possess potent antitumor activity, antibacterial and antifungal activity, and has shown promising results in the treatment of various types of cancer. The synthesis method for BSA is simple and efficient, and the compound has a number of advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action of BSA and its potential applications in medicine and other fields.
Métodos De Síntesis
BSA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzene sulfonamide with bis(cyanomethyl)amine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields BSA as the final product. The purity of the compound can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
BSA has been extensively studied for its potential applications in various fields of science. One of the most promising areas of application is in the field of medicinal chemistry. BSA has been found to possess potent antitumor activity and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. BSA has also been found to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[4-[bis(cyanomethyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-10(17)15-11-2-4-12(5-3-11)20(18,19)16(8-6-13)9-7-14/h2-5H,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVFLAMWGCRZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)



![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)


![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)

![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
